molecular formula C10H11ClN2O B14366910 2-Chloro-4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine CAS No. 93639-38-4

2-Chloro-4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine

Cat. No.: B14366910
CAS No.: 93639-38-4
M. Wt: 210.66 g/mol
InChI Key: CIWWXMZMCSRPNA-UHFFFAOYSA-N
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Description

2-Chloro-4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 4,4-dimethyl-4,5-dihydro-1,3-oxazole under specific conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the oxazole, followed by nucleophilic substitution with 2-chloropyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles can react with the chloro group.

    Oxidizing Agents: Hydrogen peroxide or other oxidizing agents can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while oxidation of the oxazole ring can produce an oxazolone derivative.

Scientific Research Applications

2-Chloro-4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)pyridine: Lacks the dimethyl groups on the oxazole ring.

    4-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine: Lacks the chloro group on the pyridine ring.

    2-Chloro-4-(1,3-oxazol-2-yl)pyridine: Lacks the dimethyl groups and the dihydro structure on the oxazole ring.

Uniqueness

2-Chloro-4-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine is unique due to the presence of both the chloro group and the 4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

93639-38-4

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

2-(2-chloropyridin-4-yl)-4,4-dimethyl-5H-1,3-oxazole

InChI

InChI=1S/C10H11ClN2O/c1-10(2)6-14-9(13-10)7-3-4-12-8(11)5-7/h3-5H,6H2,1-2H3

InChI Key

CIWWXMZMCSRPNA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=N1)C2=CC(=NC=C2)Cl)C

Origin of Product

United States

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